HRP Affinity Purification: 4‑Amino‑3‑nitro vs. 4‑Amino‑2‑nitro Benzohydrazide
When immobilised on Sepharose‑4B‑L‑Tyrosine affinity gel for single‑step HRP purification, 4‑amino‑3‑nitrobenzohydrazide yielded 1.2 % enzyme recovery with a 60.3‑fold purification factor. Under identical conditions, the 2‑nitro positional isomer (4‑amino‑2‑nitrobenzohydrazide) delivered 6.5 % yield and a 151.7‑fold purification factor [1]. This demonstrates that the nitro‑group position strongly governs binding capacity and selectivity, making the 3‑nitro isomer a lower‑affinity capture ligand suitable when weaker interaction or easier elution is desired.
| Evidence Dimension | HRP purification fold and yield |
|---|---|
| Target Compound Data | 1.2% yield; 60.3-fold purification |
| Comparator Or Baseline | 4-Amino-2-nitrobenzohydrazide: 6.5% yield; 151.7-fold purification |
| Quantified Difference | 5.4× lower yield; 2.5× lower purification fold for the 3-nitro isomer |
| Conditions | Sepharose-4B-L-Tyrosine affinity gel; HRP enzyme; SDS-PAGE confirmed single band at 43–47 kDa |
Why This Matters
Users requiring a weaker-binding peroxidase ligand for specific elution profiles or stepwise purification schemes should select 4-amino-3-nitrobenzohydrazide over the 2-nitro isomer.
- [1] Erel D. Investigation of the effect of some benzohydrazide derivatives on horseradish peroxidase (HRP) enzyme. M.Sc. Thesis, Atatürk University, 2019. View Source
